Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Vue d'ensemble

Description

- L’inhibiteur F092 de la synthase de prostaglandine D (type hématopoïétique) est un inhibiteur de la PGDS de type hématopoïétique.

- La PGDS (synthase de prostaglandine-D) est une enzyme qui catalyse la conversion du (5Z,13E)-(15S)-9alpha,11alpha-épidioxy-15-hydroxyprosta-5,13-diénoate en (5Z,13E)-(15S)-9alpha,15-dihydroxy-11-oxoprosta-5,13-diénoate .

- Elle appartient à la famille des isomérases et joue un rôle dans le métabolisme de l'acide arachidonique.

Mécanisme D'action

Target of Action

The primary target of the Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is the hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is an enzyme that plays a crucial role in the production of prostaglandin D2 (PGD2), a prostaglandin involved in various physiological and pathological processes, including allergic diseases and Duchenne muscular dystrophy .

Mode of Action

The inhibitor F092 interacts with H-PGDS, inhibiting its activity .

Biochemical Pathways

H-PGDS is involved in the synthesis of PGD2, a part of the arachidonic acid metabolism pathway . By inhibiting H-PGDS, F092 disrupts this pathway, leading to a decrease in PGD2 production . This can have downstream effects on various physiological processes, as PGD2 is involved in inflammation, sleep regulation, and other functions .

Result of Action

The inhibition of H-PGDS by F092 leads to a decrease in the production of PGD2 . This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of allergic diseases, a decrease in PGD2 production could potentially alleviate symptoms by reducing inflammation .

Analyse Biochimique

Biochemical Properties

Prostaglandin D synthase (hematopoietic-type) inhibitor F092 interacts specifically with hematopoietic-type prostaglandin D synthase (H-PGDS). H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in the presence of glutathione (GSH). This compound binds to the active site of H-PGDS, preventing the conversion of PGH2 to PGD2. This interaction is characterized by a high affinity, with a dissociation constant (KD) of 0.14 nM . The inhibition of H-PGDS by this compound effectively reduces the levels of PGD2, thereby modulating the inflammatory response.

Cellular Effects

This compound has been shown to influence various cellular processes. In immune cells, such as T helper type 2 (Th2) cells and mast cells, the inhibition of H-PGDS by this compound leads to a decrease in PGD2 production . This reduction in PGD2 levels affects cell signaling pathways, including those mediated by the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the D-type prostanoid (DP) receptors . Consequently, this compound modulates the recruitment and activation of immune cells, impacting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of H-PGDS. This binding prevents the enzyme from catalyzing the conversion of PGH2 to PGD2 . The inhibition of H-PGDS by this compound is mediated through competitive inhibition, where the inhibitor competes with PGH2 for the active site of the enzyme . This interaction effectively reduces the production of PGD2, thereby modulating the downstream effects of this bioactive lipid mediator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained under standard storage conditions, with a shelf life of at least two years . In vitro studies have shown that the inhibition of H-PGDS by this compound leads to a sustained reduction in PGD2 levels over time . Long-term exposure to this compound in cell culture models has demonstrated consistent inhibition of PGD2 production, with no significant degradation of the inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces PGD2 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure . It is essential to optimize the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the arachidonic acid cascade. H-PGDS, the target enzyme of this compound, catalyzes the conversion of PGH2 to PGD2 . This reaction is part of the broader cyclooxygenase (COX) pathway, which includes the production of various prostanoids, such as prostaglandin E2 (PGE2) and thromboxane A2 (TxA2) . The inhibition of H-PGDS by this compound disrupts this pathway, leading to altered levels of these bioactive lipid mediators .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and is distributed within various tissues, including the liver, kidneys, and spleen . The inhibitor’s localization and accumulation are affected by its binding to plasma proteins, such as albumin . This binding influences the bioavailability and pharmacokinetics of this compound, impacting its therapeutic efficacy .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on H-PGDS . The subcellular localization of this compound is influenced by its binding to specific intracellular proteins and its ability to diffuse across cellular compartments . The inhibitor’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and inhibitory potency .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du F092 ne sont pas facilement disponibles dans la littérature. Des recherches supplémentaires seraient nécessaires pour découvrir ces détails.

Analyse Des Réactions Chimiques

- Le composé subit probablement diverses réactions, y compris l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants dépendraient de la voie de synthèse spécifique, qui nécessiterait des investigations supplémentaires.

- Les principaux produits formés à partir de ces réactions varieraient également en fonction du type de réaction.

Applications de la recherche scientifique

- Les applications du F092 couvrent plusieurs domaines :

Chimie : Utilisation potentielle comme composé outil pour l'étude de l'inhibition de la PGDS.

Biologie : Investigation de son impact sur les voies de la prostaglandine et les réponses cellulaires.

Médecine : Exploration de son potentiel thérapeutique, en particulier en relation avec l'inflammation et les réponses immunitaires.

Industrie : S'il est développé davantage, il pourrait trouver des applications dans le développement de médicaments ou le diagnostic.

Mécanisme d'action

- Le F092 inhibe probablement l'activité enzymatique de la PGDS, affectant la synthèse des prostaglandines.

- Les cibles moléculaires et les voies impliquées nécessiteraient des recherches supplémentaires.

Applications De Recherche Scientifique

- F092’s applications span several fields:

Chemistry: Potential use as a tool compound for studying PGDS inhibition.

Biology: Investigating its impact on prostaglandin pathways and cellular responses.

Medicine: Exploring its therapeutic potential, especially related to inflammation and immune responses.

Industry: If developed further, it could find applications in drug development or diagnostics.

Comparaison Avec Des Composés Similaires

- Malheureusement, les informations sur les composés similaires et leur comparaison avec le F092 ne sont pas facilement disponibles.

Propriétés

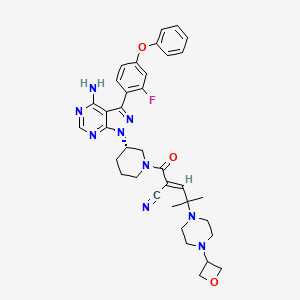

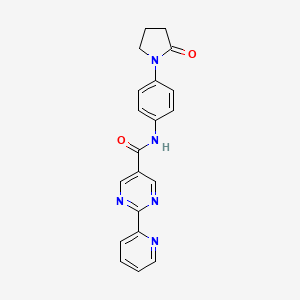

IUPAC Name |

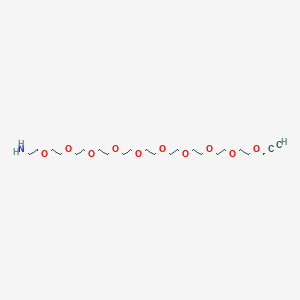

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYXEGDPWAHVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.